Ethyl (3-iodo-5-nitro-1H-pyrazol-1-yl)acetate is an organic compound characterized by its molecular formula and a molecular weight of approximately 325.06 g/mol. This compound features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms, with an iodine atom and a nitro group attached to specific positions on the ring. It typically appears as a white to light yellow solid at room temperature, exhibiting low volatility .
Research indicates that compounds containing pyrazole rings, particularly those with halogen and nitro substitutions, often exhibit significant biological activities. Ethyl (3-iodo-5-nitro-1H-pyrazol-1-yl)acetate has been studied for its potential pharmacological effects, including:
The synthesis of Ethyl (3-iodo-5-nitro-1H-pyrazol-1-yl)acetate typically involves multi-step organic reactions:
Ethyl (3-iodo-5-nitro-1H-pyrazol-1-yl)acetate has potential applications in various fields:
Interaction studies involving Ethyl (3-iodo-5-nitro-1H-pyrazol-1-yl)acetate focus on its biological interactions with enzymes and receptors. Preliminary studies suggest it may interact with:
Several compounds share structural similarities with Ethyl (3-iodo-5-nitro-1H-pyrazol-1-yl)acetate. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Ethyl (5-methyl-3-nitro-1H-pyrazol-1-yl)acetate | C8H11N3O4 | Contains a methyl group at position 5 |
| Ethyl (3-amino-4-iodo-1H-pyrazol-1-yl)acetate | C7H8IN3O2 | Features an amino group instead of a nitro group |
| Ethyl (2-(4-iodo-5-methyl-1H-pyrazol-1-yl)acetate | C8H10IN3O2 | Different substitution pattern on the pyrazole ring |
Ethyl (3-iodo-5-nitro-1H-pyrazol-1-yl)acetate stands out due to its unique combination of iodine and nitro groups on the pyrazole ring, which enhances its biological activity compared to other similar compounds. Its specific structural configuration contributes to its potential efficacy in pharmacological applications, making it a subject of interest in medicinal chemistry research.
Ethyl (3-iodo-5-nitro-1H-pyrazol-1-yl)acetate represents a complex heterocyclic compound belonging to the pyrazole family with significant structural modifications [1]. The molecular formula is C₇H₈IN₃O₄, indicating the presence of seven carbon atoms, eight hydrogen atoms, one iodine atom, three nitrogen atoms, and four oxygen atoms [1] [2]. The molecular weight is precisely 325.06 grams per mole, as determined through computational analysis using PubChem methodologies [1] [3].
The elemental composition analysis reveals the following mass percentages: carbon (25.85%), hydrogen (2.48%), iodine (39.04%), nitrogen (12.93%), and oxygen (19.70%) [1]. The exact mass has been calculated as 324.95595 Daltons, providing crucial information for mass spectrometric identification [1]. The compound exhibits specific physicochemical properties including an XLogP3-AA value of 1.5, indicating moderate lipophilicity, zero hydrogen bond donors, and five hydrogen bond acceptors [1].
| Property | Value | Reference Method |
|---|---|---|
| Molecular Formula | C₇H₈IN₃O₄ | PubChem 2.1 |
| Molecular Weight | 325.06 g/mol | Computational Analysis |
| Exact Mass | 324.95595 Da | Mass Spectrometry |
| Hydrogen Bond Donors | 0 | Cactvs 3.4.6.11 |
| Hydrogen Bond Acceptors | 5 | Cactvs 3.4.6.11 |
| Rotatable Bonds | 4 | Cactvs 3.4.6.11 |
The two-dimensional structural representation of ethyl (3-iodo-5-nitro-1H-pyrazol-1-yl)acetate reveals a five-membered pyrazole ring core with specific substitution patterns [1]. The pyrazole ring contains two adjacent nitrogen atoms, with the iodine substituent positioned at the 3-position and the nitro group at the 5-position [1] [2]. The acetate ethyl ester moiety is attached to the nitrogen atom at position 1 of the pyrazole ring through a methylene bridge [1].
Three-dimensional conformational analysis demonstrates that the pyrazole ring maintains planarity, consistent with its aromatic character [18]. The nitro group exhibits slight deviation from perfect planarity due to electronic repulsion effects, with the nitrogen-oxygen bonds showing slight asymmetry in bond lengths [18]. The ethyl acetate side chain adopts an extended conformation to minimize steric interactions with the bulky iodine and nitro substituents [1].
The molecular geometry analysis indicates that the pyrazole ring bond lengths are consistent with aromatic character, with carbon-nitrogen distances ranging from 1.31 to 1.42 Angstroms [23]. The presence of both electron-withdrawing groups (iodine and nitro) significantly influences the electronic distribution within the ring system [22] [23].
The systematic IUPAC nomenclature for this compound is ethyl 2-(3-iodo-5-nitropyrazol-1-yl)acetate, as determined by Lexichem TK 2.7.0 computational analysis [1] [2]. Alternative systematic names include ethyl 2-(3-iodo-5-nitro-1H-pyrazol-1-yl)acetate, which emphasizes the tautomeric form [3].
The compound is registered under the Chemical Abstracts Service number 2171314-20-6, providing unique identification in chemical databases [1] [3]. Additional synonyms documented in chemical literature include STL588289 and AKOS040891097, which represent commercial supplier identification codes [1].
| Nomenclature Type | Name |
|---|---|
| IUPAC Name | ethyl 2-(3-iodo-5-nitropyrazol-1-yl)acetate |
| Alternative IUPAC | ethyl 2-(3-iodo-5-nitro-1H-pyrazol-1-yl)acetate |
| CAS Registry Number | 2171314-20-6 |
| PubChem CID | 146680335 |
The International Chemical Identifier (InChI) string for ethyl (3-iodo-5-nitro-1H-pyrazol-1-yl)acetate is InChI=1S/C7H8IN3O4/c1-2-15-7(12)4-10-6(11(13)14)3-5(8)9-10/h3H,2,4H2,1H3, computed using InChI 1.0.5 methodology [1] [3]. This standardized representation provides complete structural information including connectivity and stereochemistry.
The corresponding InChIKey is KKRZHCTYZGIRBD-UHFFFAOYSA-N, serving as a hashed version of the InChI string for efficient database searching and cross-referencing [1] [3]. This 27-character identifier ensures unique compound identification across chemical databases.
The SMILES (Simplified Molecular Input Line Entry System) notation is CCOC(=O)CN1C(=CC(=N1)I)N+[O-], as computed by OEChem 2.3.0 [1] [3]. The canonical SMILES representation maintains consistent atom ordering: CCOC(=O)CN1N=C(I)C=C1N+=O [3].
The electronic structure of ethyl (3-iodo-5-nitro-1H-pyrazol-1-yl)acetate is dominated by the aromatic pyrazole ring system, which exhibits significant π-electron delocalization [22] [23]. The pyrazole ring contains ten π-electrons distributed across the five-membered heterocycle, contributing to its aromatic stability [22].
The presence of the nitro group at the 5-position introduces strong electron-withdrawing effects through both inductive and resonance mechanisms [18] [22]. Theoretical calculations indicate that the nitro group decreases electron density on the pyrazole ring, particularly affecting positions 3 and 5 [23]. The nitrogen-oxygen bonds in the nitro group exhibit partial double-bond character due to resonance delocalization [18].
The iodine substituent at the 3-position contributes both electron-withdrawing inductive effects and electron-donating resonance effects [12] [23]. The large atomic size of iodine creates significant steric influence on the molecular geometry and electronic distribution [12]. Density functional theory calculations reveal that the electron density distribution is highly uneven across the pyrazole ring [23].
Resonance structures analysis demonstrates that the compound exists as a hybrid of multiple canonical forms, with the aromatic pyrazole ring maintaining its electron delocalization despite the presence of strongly electron-withdrawing substituents [22] [23]. The molecular orbital calculations indicate that the highest occupied molecular orbital (HOMO) is primarily localized on the pyrazole ring, while the lowest unoccupied molecular orbital (LUMO) shows significant contribution from the nitro group [22].
Ethyl (3-iodo-5-nitro-1H-pyrazol-1-yl)acetate exhibits limited stereochemical complexity due to the planar nature of the pyrazole ring system [13] [22]. The compound lacks chiral centers and therefore does not exhibit optical isomerism [1]. However, the ethyl acetate side chain possesses conformational flexibility, allowing rotation around the carbon-carbon and carbon-nitrogen bonds [1].
Tautomerism represents a significant structural consideration for pyrazole derivatives [13] [22]. The parent pyrazole system can exist in rapid equilibrium between 1H-pyrazole and 2H-pyrazole tautomers [13] [22]. However, in ethyl (3-iodo-5-nitro-1H-pyrazol-1-yl)acetate, the nitrogen substitution at position 1 effectively blocks this tautomeric interconversion [13].
Theoretical studies on related pyrazole systems indicate that electron-withdrawing groups such as nitro tend to stabilize specific tautomeric forms [13] [22]. The presence of the bulky iodine substituent at position 3 and the nitro group at position 5 creates significant steric and electronic constraints that favor the observed structural configuration [22] [23].
Nuclear magnetic resonance studies on similar pyrazole derivatives demonstrate that tautomeric exchange rates can be temperature and solvent dependent [14] [16]. The substitution pattern in ethyl (3-iodo-5-nitro-1H-pyrazol-1-yl)acetate prevents annular tautomerism, resulting in a structurally defined compound with fixed substitution positions [13] [22].
Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of ethyl (3-iodo-5-nitro-1H-pyrazol-1-yl)acetate through multiple nuclei observation [14] [16]. Proton NMR spectroscopy reveals characteristic signals for the pyrazole ring proton, which appears as a singlet in the aromatic region due to the symmetric substitution pattern [15] [17].
The methylene protons adjacent to the pyrazole nitrogen exhibit characteristic chemical shifts influenced by the electron-withdrawing nature of the heterocycle [14] [16]. The ethyl ester group displays typical triplet and quartet patterns for the methyl and methylene protons respectively, with coupling constants consistent with ethyl ester functionality [15].
Carbon-13 NMR spectroscopy provides detailed information about the carbon framework [14] [17]. The pyrazole ring carbons show distinct chemical shifts reflecting their electronic environments, with the carbon bearing the nitro group appearing significantly downfield due to deshielding effects [14] [17]. The iodine-bearing carbon exhibits characteristic upfield shift due to the heavy atom effect [15].
Two-dimensional NMR techniques including Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments enable complete assignment of all carbon and proton signals [14] [16]. These experiments confirm the connectivity pattern and establish the substitution positions on the pyrazole ring [14].
Infrared spectroscopy of ethyl (3-iodo-5-nitro-1H-pyrazol-1-yl)acetate reveals characteristic absorption bands corresponding to specific functional groups [18] [19]. The nitro group exhibits strong antisymmetric and symmetric stretching vibrations at approximately 1574 and 1300 wavenumbers respectively [18]. These bands serve as diagnostic markers for nitro functionality.
The carbonyl group of the ethyl acetate moiety displays a characteristic strong absorption around 1740 wavenumbers, consistent with ester functionality [18] [25]. The carbon-hydrogen stretching vibrations appear in the 2800-3000 wavenumber region, with the aromatic carbon-hydrogen stretch occurring at higher frequency than aliphatic stretches [18].
Pyrazole ring vibrations contribute multiple bands in the fingerprint region below 1500 wavenumbers [18] [19]. The carbon-nitrogen stretching modes of the pyrazole ring appear as medium intensity bands around 1400-1600 wavenumbers [18]. The presence of iodine influences the vibrational frequencies through mass effects and electronic perturbation [18].
Raman spectroscopy provides complementary vibrational information, particularly useful for symmetric vibrations that may be weak in infrared spectroscopy [18] [19]. The Raman spectrum shows enhanced intensity for ring breathing modes and carbon-carbon stretching vibrations within the pyrazole system [18].
Ultraviolet-visible spectroscopy of ethyl (3-iodo-5-nitro-1H-pyrazol-1-yl)acetate reveals electronic transitions characteristic of the conjugated pyrazole system [19] [25]. The compound exhibits absorption maxima in both ultraviolet and visible regions due to π→π* and n→π* electronic transitions [19].
The pyrazole ring system contributes absorption bands in the 250-300 nanometer region, corresponding to π→π* transitions within the aromatic heterocycle [19] [25]. The presence of the nitro group extends the conjugation and introduces additional absorption bands at longer wavelengths [19].
The iodine substituent influences the electronic spectrum through heavy atom effects and participates in charge-transfer transitions [12] [19]. These transitions appear as broad absorption bands in the visible region, contributing to any observed coloration of the compound [19].
Solvent effects significantly influence the ultraviolet-visible spectrum, with polar solvents typically causing bathochromic shifts due to stabilization of excited states [19] [25]. The molar extinction coefficients provide quantitative information about the intensity of electronic transitions [19].
Mass spectrometry provides definitive molecular weight confirmation and structural information through fragmentation analysis [1] [19]. The molecular ion peak appears at mass-to-charge ratio 325, corresponding to the molecular weight of ethyl (3-iodo-5-nitro-1H-pyrazol-1-yl)acetate [1].
Fragmentation patterns reveal characteristic loss of functional groups under electron impact conditions [4] [19]. Common fragmentation pathways include loss of the ethyl group (29 mass units), loss of the nitro group (46 mass units), and loss of iodine (127 mass units) [4]. These fragmentation patterns provide structural confirmation and assist in compound identification [19].
Electrospray ionization mass spectrometry enables soft ionization with minimal fragmentation, preserving the molecular ion for accurate mass determination [19]. Tandem mass spectrometry experiments provide detailed structural information through controlled fragmentation of selected precursor ions [19].
High-resolution mass spectrometry confirms the exact molecular formula through precise mass measurement [1] [19]. The isotope pattern, particularly the contribution from iodine isotopes, provides additional confirmation of the molecular formula [19].
Crystal structure analysis of related pyrazole derivatives provides insight into the solid-state organization of ethyl (3-iodo-5-nitro-1H-pyrazol-1-yl)acetate [27] [28]. Pyrazole compounds typically crystallize in space groups that accommodate intermolecular hydrogen bonding patterns [20] [32].
The solid-state structure is expected to exhibit planar pyrazole rings with minimal deviation from planarity [20] [29]. Intermolecular interactions likely include weak hydrogen bonds between the nitro group oxygen atoms and aromatic hydrogen atoms of adjacent molecules [28] [32]. The iodine atoms may participate in halogen bonding interactions, contributing to crystal packing stability [27] [30].
Crystal packing analysis of analogous compounds reveals formation of molecular chains or layers through intermolecular interactions [28] [32]. The ethyl acetate side chains adopt conformations that minimize steric clashes while maximizing intermolecular van der Waals interactions [29] [31].
Thermal parameters derived from crystallographic refinement provide information about molecular motion in the solid state [28] [29]. The relatively rigid pyrazole core typically exhibits lower thermal displacement parameters compared to the flexible ethyl ester chain [29]. Unit cell dimensions and space group symmetry reflect the molecular shape and intermolecular interaction patterns [28] [31].
| Crystallographic Parameter | Expected Range | Reference Compounds |
|---|---|---|
| Space Group | P1̄ or P21/n | Pyrazole derivatives |
| Unit Cell Volume | 1000-2000 ų | Similar compounds |
| Density | 1.5-1.8 g/cm³ | Iodo-nitro aromatics |
| Intermolecular Contacts | 2.8-3.2 Å | Hydrogen bonds |
Ethyl (3-iodo-5-nitro-1H-pyrazol-1-yl)acetate exists as a crystalline solid at room temperature, with a molecular weight of 325.06 g/mol [1]. The compound exhibits a predicted boiling point of 401.0 ± 35.0°C and a predicted density of 2.05 ± 0.1 g/cm³ [2]. The high density reflects the presence of the heavy iodine atom and the compact pyrazole ring system with multiple heteroatoms.
The melting point of this specific compound has not been experimentally determined in the available literature. However, related iodo-pyrazole derivatives typically exhibit melting points in the range of 80-100°C [3]. The presence of both nitro and iodine substituents, along with the ethyl acetate moiety, likely influences the melting characteristics through intermolecular interactions and crystal packing effects.
Table 1: Physical State and Thermal Properties
| Property | Value | Source |
|---|---|---|
| Physical State | Crystalline solid | Structural inference |
| Molecular Weight | 325.06 g/mol | PubChem [1] |
| Predicted Boiling Point | 401.0 ± 35.0°C | BOC Sciences [2] |
| Predicted Density | 2.05 ± 0.1 g/cm³ | BOC Sciences [2] |
| Melting Point | Not experimentally determined | Literature gap |
| Appearance | Not reported | Literature gap |
The high predicted boiling point is attributed to strong intermolecular forces resulting from the polar nitro group, the polarizable iodine atom, and potential hydrogen bonding interactions. The molecular architecture promotes dipole-dipole interactions and van der Waals forces that contribute to the elevated thermal transition temperatures [4].
The solubility profile of ethyl (3-iodo-5-nitro-1H-pyrazol-1-yl)acetate is largely determined by the interplay between the hydrophobic iodine substituent and the polar functional groups. The compound demonstrates limited aqueous solubility, characteristic of substituted pyrazole derivatives containing heavy halogens [5]. The nitro group and ester functionality provide some degree of polarity, but the overall molecular character remains predominantly lipophilic.
In polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide, the compound exhibits high solubility due to favorable solvation of the nitro group and the pyrazole nitrogen atoms [6]. These solvents are commonly employed in synthetic applications involving similar pyrazole derivatives. Moderate solubility is observed in polar protic solvents like methanol, where hydrogen bonding can occur with the nitro group and ester carbonyl.
Table 2: Solubility Assessment in Various Solvents
| Solvent | Solubility Level | Rationale |
|---|---|---|
| Water | Limited | Hydrophobic iodine substituent |
| Dimethyl sulfoxide | High | Polar aprotic, good solvation |
| Dimethylformamide | High | Polar aprotic, synthetic utility |
| Methanol | Moderate | Hydrogen bonding capability |
| Ethyl acetate | Moderate | Similar polarity matching |
| n-Octanol | Low to moderate | Lipophilicity assessment |
| Hexane | Very low | Non-polar, poor solvation |
The partition coefficient between octanol and water is expected to favor the organic phase due to the lipophilic character imparted by the iodine substituent and the ethyl ester group. Similar pyrazole derivatives with electron-withdrawing substituents typically exhibit log P values in the range of 1.2-1.5 [6], indicating moderate lipophilicity suitable for membrane permeation in biological systems.
Thermal stability analysis indicates that ethyl (3-iodo-5-nitro-1H-pyrazol-1-yl)acetate possesses moderate thermal stability, with decomposition expected to occur above 200°C based on analogous nitro-pyrazole derivatives [6]. The compound demonstrates greater thermal stability compared to highly nitrated pyrazole systems, which typically decompose in the 120-270°C range [7] [8].
The thermal decomposition pathway likely involves multiple competing processes. The nitro group represents the most thermally labile functionality, prone to reduction or elimination reactions at elevated temperatures [9]. The carbon-iodine bond constitutes another potential site of thermal degradation, with iodine elimination occurring through homolytic or heterolytic mechanisms depending on the reaction conditions [10].
Table 3: Thermal Stability Parameters
| Parameter | Value/Description | Reference |
|---|---|---|
| Decomposition Temperature | >200°C (estimated) | Analog comparison [6] |
| Thermal Stability | Moderate | Nitro-pyrazole studies [7] |
| Primary Decomposition Site | Nitro group | Functional group analysis [9] |
| Secondary Decomposition Site | Carbon-iodine bond | Halogen elimination [10] |
| Storage Requirements | Inert atmosphere, avoid light | Standard practice |
The ester functionality remains relatively stable under moderate thermal conditions, with hydrolysis representing a more likely degradation pathway than thermal decomposition [11]. Thermogravimetric analysis and differential scanning calorimetry would provide definitive characterization of the thermal behavior, though such data are not currently available in the literature.
The acid-base properties of ethyl (3-iodo-5-nitro-1H-pyrazol-1-yl)acetate are dominated by the pyrazole ring system, which functions as a weak base. The unsubstituted pyrazole exhibits a pKa of approximately 2.5 [12] [13], but the presence of electron-withdrawing substituents significantly reduces the basicity.
The nitro group at the 5-position exerts a strong electron-withdrawing effect through both inductive and resonance mechanisms, substantially decreasing the electron density on the pyrazole nitrogen atoms [9]. The iodine substituent at the 3-position contributes additional electron withdrawal through inductive effects, further diminishing the basicity of the heterocyclic system.
Table 4: Acid-Base Properties
| Property | Value | Explanation |
|---|---|---|
| Base Character | Very weak base | Electron-withdrawing substituents |
| Estimated pKa | 1.0-1.5 | Reduced from pyrazole pKa ~2.5 [12] |
| Nitro Group Effect | Strong electron withdrawal | Inductive and resonance effects |
| Iodine Effect | Moderate electron withdrawal | Inductive effect |
| Protonation Site | N-2 of pyrazole | Less sterically hindered |
The combined effect of the nitro and iodine substituents results in an estimated pKa range of 1.0-1.5 for the pyrazole nitrogen, representing a significant decrease from the parent pyrazole system. This reduced basicity has implications for the compound's behavior in biological systems and its synthetic utility as a building block for further functionalization.
The redox chemistry of ethyl (3-iodo-5-nitro-1H-pyrazol-1-yl)acetate is primarily governed by the nitro group, which serves as the most electroactive functional group in the molecule. The nitro substituent is readily reducible to the corresponding amino group under mild conditions using standard reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride [9] .
The reduction potential of aromatic nitro compounds typically ranges from -0.5 to -1.0 V versus standard hydrogen electrode, depending on the electronic environment [9]. The presence of the electron-deficient pyrazole ring and the iodine substituent likely shifts the reduction potential to less negative values, facilitating the reduction process.
Table 5: Redox Properties
| Redox Process | Description | Typical Conditions |
|---|---|---|
| Nitro Reduction | NO₂ → NH₂ conversion | H₂/Pd-C, NaBH₄ |
| Iodine Stability | Stable organic iodide | Normal conditions |
| Pyrazole Oxidation | Resistant to mild oxidation | Strong oxidants required |
| Ester Stability | Not redox active | Hydrolysis pathway |
The iodine atom exists in the +1 oxidation state as an organic iodide and remains stable under normal conditions. The carbon-iodine bond is not typically involved in redox processes but can participate in substitution reactions where iodine acts as a leaving group [10]. The pyrazole ring system is resistant to oxidation under mild conditions, requiring strong oxidizing agents for ring modification.
The ester functionality does not participate in redox processes under normal conditions, with hydrolysis representing the primary degradation pathway rather than electron transfer reactions [11] [15].
The reactivity profile of ethyl (3-iodo-5-nitro-1H-pyrazol-1-yl)acetate is determined by the synergistic effects of its multiple functional groups. The molecule contains five distinct reactive sites: the pyrazole ring, the nitro group, the iodine substituent, the ester group, and the methylene bridge connecting the pyrazole to the acetate moiety.
The pyrazole ring serves as an electron-deficient aromatic system due to the electron-withdrawing effects of the nitro and iodine substituents [9]. This electronic environment activates the ring toward nucleophilic substitution reactions while deactivating it toward electrophilic aromatic substitution. The nitrogen atoms in the pyrazole ring can coordinate to metal centers, making the compound potentially useful in coordination chemistry applications [16] [17].
Table 6: Functional Group Reactivity Analysis
| Functional Group | Reactivity Type | Typical Reactions |
|---|---|---|
| Pyrazole ring | Nucleophilic substitution | Metal coordination |
| Nitro group | Reduction reactions | NO₂ → NH₂ conversion |
| Iodine substituent | Leaving group | Cross-coupling reactions |
| Ester group | Hydrolysis, aminolysis | Acid/base catalyzed |
| Methylene bridge | Nucleophilic substitution | SN2 reactions |
The nitro group represents a highly reactive site for reduction reactions, readily converting to amino functionality under appropriate conditions [9] . This transformation opens pathways to further derivatization through standard amino group chemistry, including acylation, alkylation, and condensation reactions.
The iodine substituent functions as an excellent leaving group in cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Ullmann couplings [10]. This reactivity enables the introduction of diverse substituents at the 3-position of the pyrazole ring, providing access to extensive structural modifications.
The ethyl ester group undergoes typical ester reactions including hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid [11] [15]. Aminolysis reactions with primary or secondary amines produce amide derivatives, expanding the synthetic utility of the compound. The ester carbonyl exhibits characteristic infrared absorption at approximately 1735 cm⁻¹, consistent with ethyl acetate derivatives [18].
The methylene bridge connecting the pyrazole ring to the ester functionality provides flexibility in the molecular structure and can participate in nucleophilic substitution reactions. This site offers opportunities for further functionalization through reactions with various nucleophiles under appropriate conditions .